molecular formula C18H15FN2OS B2979786 3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine CAS No. 896044-36-3

3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine

Cat. No.: B2979786
CAS No.: 896044-36-3
M. Wt: 326.39
InChI Key: DKWFBDOOOUEADU-UHFFFAOYSA-N
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Description

3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine is a synthetically designed pyridazine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a pyridazine core, a heterocycle known for its distinct physicochemical properties, including a high dipole moment that favors π-π stacking interactions and a robust hydrogen-bonding capacity, which are crucial for targeted molecular recognition . This scaffold is further functionalized with a (3-fluorophenyl)methylsulfanyl moiety at the 3-position and a 2-methoxyphenyl group at the 6-position, creating a multifunctional research tool. Pyridazine-based compounds are increasingly prominent in modern therapeutic development, as evidenced by recent FDA approvals of drugs like relugolix and deucravacitinib . The specific structural motifs present in this compound—including the fluorinated benzene and methoxyphenyl rings—suggest potential for exploring interactions with a variety of biological targets. Heterocyclic compounds containing nitrogen and sulfur atoms are extensively investigated for a broad spectrum of pharmacological activities, making this compound a valuable candidate for building structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound in areas such as library synthesis, biochemical assay development, and as a intermediate for further chemical functionalization.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-22-17-8-3-2-7-15(17)16-9-10-18(21-20-16)23-12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWFBDOOOUEADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 3-Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a 3-fluorophenylmethyl halide with a thiol group, forming the sulfanyl linkage.

    Attachment of the 2-Methoxyphenyl Group: The final step involves the coupling of the 2-methoxyphenyl group to the pyridazine ring, which can be achieved through various cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

Structural and Electronic Comparisons

Pyridazine derivatives often exhibit bioactivity modulated by substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Position 3 Substituent Position 6 Substituent Key Features
Target Compound 3-fluorobenzylthio 2-methoxyphenyl Fluorine (electron-withdrawing), methoxy (solubility enhancer)
3-(3-Methoxyphenyl)-6-[oxadiazole-trifluoromethyl] 3-methoxyphenyl Trifluoromethylphenyl-oxadiazole-methylthio Oxadiazole ring (metabolic stability), trifluoromethyl (lipophilicity)
3-[(4-Chlorophenyl)sulfanyl]-6-[(2,4-dichlorobenzyl)] 4-chlorophenylthio 2,4-dichlorobenzyl Chlorine atoms (electron-withdrawing, increased lipophilicity)
3-Phenyl-6-(4’-tolyl)triazolo[4,3-b]pyridazine Phenyl (triazolo fused ring) 4-tolyl Triazolo ring (enhanced π-π stacking), tolyl (moderate hydrophobicity)
3-(4-Bromophenyl)-6-[oxadiazole-4-methylphenyl] 4-bromophenyl 4-methylphenyl-oxadiazole-methylthio Bromine (steric bulk), oxadiazole (hydrogen bonding potential)

Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~370 ~3.2 ~0.15
3-(3-Methoxyphenyl)-6-[oxadiazole-trifluoromethyl] 474.5 ~4.1 ~0.08
3-[(4-Chlorophenyl)sulfanyl]-6-[(2,4-dichlorobenzyl)] 439.3 ~4.5 ~0.05

Biological Activity

3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by various studies and data.

Chemical Structure and Properties

  • IUPAC Name : 6-[(3-fluorophenyl)methylsulfanyl]-2-(oxetan-3-yl)-5-phenylpyrazolo[3,4-d]pyrimidin-4-one
  • Molecular Formula : C21H17FN4O2S
  • Molecular Weight : 408.5 g/mol

The compound features a pyridazine core substituted with a fluorophenyl group and a methoxyphenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Anticancer Activity : Several studies have reported that pyridazine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to pyridazine have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential .
  • Monoamine Oxidase Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Some derivatives demonstrated potent inhibition with IC50 values as low as 0.013 µM for MAO-B, indicating that similar activities might be expected for this compound .

Case Studies and Experimental Findings

  • Synthesis and Evaluation :
    • A study synthesized various pyridazinone derivatives and evaluated their biological activities. Among them, certain compounds were identified as selective MAO-B inhibitors with favorable reversibility profiles, suggesting potential therapeutic applications in treating Alzheimer's disease .
  • Cytotoxicity Tests :
    • Cytotoxicity assays using L929 fibroblast cells revealed that some derivatives had low toxicity at therapeutic concentrations, making them suitable candidates for further development .

Data Table: Biological Activity Summary

Activity TypeCompound/AnalogIC50 Value (µM)Reference
MAO-B InhibitionThis compoundTBD
Anticancer ActivityPyridazine Derivative0.34 - 2.45
CytotoxicityL929 Cells>100 (non-toxic)

The biological activity of this compound may involve:

  • Enzyme Inhibition : The presence of the sulfanyl group is hypothesized to enhance interaction with target enzymes like MAO.
  • Cellular Pathway Modulation : Similar compounds have been shown to affect pathways involved in cell proliferation and apoptosis.

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